Linoléyl linoléate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

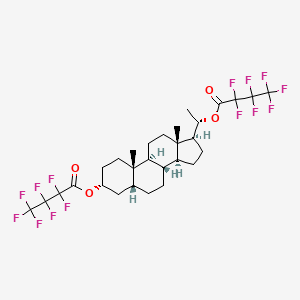

Linoleyl linoleate is a compound formed by the esterification of linoleic acid and linoleyl alcohol. It is a colorless to light yellow liquid with good stability and low volatility. This compound is insoluble in water but can be dissolved in organic solvents .

Applications De Recherche Scientifique

Linoleyl linoleate has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying esterification and oxidation reactions.

Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.

Medicine: Explored for its potential anti-inflammatory and antioxidant properties.

Mécanisme D'action

Target of Action

Linoleyl linoleate, a derivative of linoleic acid, primarily targets the enzyme linoleoyl-CoA desaturase . This enzyme plays a crucial role in converting types of fatty acids, which are essential nutrients in the human body .

Mode of Action

Linoleoyl-CoA desaturase catalyzes the chemical reaction involving linoleoyl-CoA, an electron acceptor AH2, and O2 . The products of this reaction are gamma-linolenoyl-CoA, the reduction product A, and H2O . This interaction results in the conversion of linoleic acid to gamma-linolenic acid .

Biochemical Pathways

Linoleic acid, the precursor of linoleyl linoleate, is involved in several biochemical pathways. It is a precursor to arachidonic acid with elongation and unsaturation . Arachidonic acid is the precursor to some prostaglandins, leukotrienes, thromboxane, and the N-acylethanolamine . These compounds play significant roles in various physiological processes, including inflammation and pain signaling.

Pharmacokinetics

It’s known that linoleic acid, from which linoleyl linoleate is derived, is typically insoluble in water but soluble in many organic solvents . This suggests that linoleyl linoleate may have similar properties, potentially affecting its bioavailability.

Result of Action

The action of linoleyl linoleate, through its interaction with linoleoyl-CoA desaturase, results in the production of gamma-linolenoyl-CoA . This compound is involved in various physiological processes, including inflammation and pain signaling . Additionally, linoleate has been shown to regulate the proinflammatory cytokine IL8 via the JNK and nuclear factor kappa B pathways .

Action Environment

The action, efficacy, and stability of linoleyl linoleate can be influenced by various environmental factors. For instance, the presence of other fatty acids can affect the activity of linoleoyl-CoA desaturase . Additionally, dietary intake and metabolism can influence the levels of linoleic acid and, by extension, linoleyl linoleate in the body

Analyse Biochimique

Biochemical Properties

Linoleyl linoleate participates in several biochemical reactions. It is a precursor to arachidonic acid (AA) with elongation and unsaturation . AA is the precursor to some prostaglandins, leukotrienes, thromboxane, and the N-acylethanolamine . These interactions are crucial for the regulation of various cellular functions.

Cellular Effects

Linoleyl linoleate has been shown to have protective effects against inflammation in hepatocytes . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of linoleyl linoleate involves its binding interactions with biomolecules and its role in enzyme activation or inhibition. It exerts its effects at the molecular level, influencing changes in gene expression .

Metabolic Pathways

Linoleyl linoleate is involved in the linoleic acid metabolic pathway . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Linoleyl linoleate is typically synthesized through an esterification reaction between linoleic acid and linoleyl alcohol. The reaction is catalyzed by a suitable catalyst and carried out at an appropriate temperature and pressure .

Industrial Production Methods: In industrial settings, the esterification process is optimized for large-scale production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Analyse Des Réactions Chimiques

Types of Reactions: Linoleyl linoleate undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen to the compound, reducing double bonds to single bonds.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include oxygen or air, often in the presence of a catalyst such as lipoxygenase.

Reduction: Common reagents include hydrogen gas in the presence of a metal catalyst such as palladium.

Substitution: Common reagents include halogens or other electrophiles.

Major Products:

Oxidation: Hydroperoxides and other oxidized derivatives.

Reduction: Saturated esters.

Substitution: Halogenated esters or other substituted derivatives.

Comparaison Avec Des Composés Similaires

Linoleyl linoleate can be compared with other similar compounds, such as:

Linoleic acid: A polyunsaturated omega-6 fatty acid with similar chemical properties but different biological activities.

Linolenic acid: An omega-3 fatty acid with different double bond positions and distinct health benefits.

Linalool: A monoterpene alcohol with different structural features and applications in the fragrance industry.

Uniqueness: Linoleyl linoleate is unique due to its combination of linoleic acid and linoleyl alcohol, which imparts specific chemical and physical properties that are valuable in various applications.

Propriétés

Numéro CAS |

17673-62-0 |

|---|---|

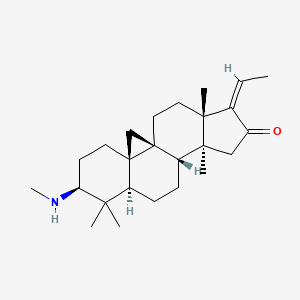

Formule moléculaire |

C36H64O2 |

Poids moléculaire |

528.9 g/mol |

Nom IUPAC |

octadeca-9,12-dienyl octadeca-9,12-dienoate |

InChI |

InChI=1S/C36H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-35H2,1-2H3 |

Clé InChI |

BWPODKUVJMQURN-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC |

SMILES canonique |

CCCCCC=CCC=CCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC |

Synonymes |

LINOLEYL LINOLEATE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,3]Dioxolo[4,5-k]phenanthridine](/img/structure/B578933.png)

![5-(morpholin-4-ylmethyl)-3-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B578941.png)

![Cyclopropa[3,4]cyclopenta[1,2-b]pyridine](/img/structure/B578942.png)

![(1S,3R,5S,7R,8R,9R,10S,13S,14R,17R)-17-(furan-3-yl)-1,3,7-trihydroxy-4,4,8,10,13-pentamethyl-1,2,3,5,6,7,9,11,12,14,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B578945.png)

![2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B578946.png)